tert-Butyl 1-(2-amino-2-oxoethyl)-4,6-dihydropyrrolo[3,4-c]pyrazole-5(1H)-carboxylate
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Overview
Description
tert-Butyl 1-(2-amino-2-oxoethyl)-4,6-dihydropyrrolo[3,4-c]pyrazole-5(1H)-carboxylate: is a complex organic compound with a unique structure that combines a tert-butyl group, an amino-oxoethyl group, and a dihydropyrrolo[3,4-c]pyrazole ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 1-(2-amino-2-oxoethyl)-4,6-dihydropyrrolo[3,4-c]pyrazole-5(1H)-carboxylate typically involves multiple steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through a radical addition followed by intramolecular cyclization under mild conditions.
Introduction of the tert-Butyl Group: tert-Butyl groups are often introduced using tert-butyl carbamate as a protecting group.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino-oxoethyl group.
Reduction: Reduction reactions can target the carbonyl groups within the molecule.
Substitution: Nucleophilic substitution reactions can occur at various positions on the pyrazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, tert-Butyl 1-(2-amino-2-oxoethyl)-4,6-dihydropyrrolo[3,4-c]pyrazole-5(1H)-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds .
Biology
In biological research, this compound can be used as a probe to study enzyme mechanisms and protein-ligand interactions. Its ability to form stable complexes with biological macromolecules makes it a valuable tool in biochemical assays .
Medicine
Its structural features allow for interactions with various biological targets, making it a promising lead compound .
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers and coatings. Its stability and reactivity make it suitable for various industrial applications .
Mechanism of Action
The mechanism of action of tert-Butyl 1-(2-amino-2-oxoethyl)-4,6-dihydropyrrolo[3,4-c]pyrazole-5(1H)-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can form hydrogen bonds and hydrophobic interactions with these targets, leading to changes in their activity and function. The exact pathways involved depend on the specific biological context and the nature of the target molecules .
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl (2-amino-2-oxoethyl)carbamate
- N-Boc-2-aminoacetaldehyde
- 2-Amino-5-tert-butyl-1,3,4-thiadiazole
Uniqueness
tert-Butyl 1-(2-amino-2-oxoethyl)-4,6-dihydropyrrolo[3,4-c]pyrazole-5(1H)-carboxylate is unique due to its combination of a pyrazole ring with a tert-butyl group and an amino-oxoethyl moiety This structural arrangement provides distinct chemical and biological properties that are not found in the similar compounds listed above
Properties
Molecular Formula |
C12H18N4O3 |
---|---|
Molecular Weight |
266.30 g/mol |
IUPAC Name |
tert-butyl 1-(2-amino-2-oxoethyl)-4,6-dihydropyrrolo[3,4-c]pyrazole-5-carboxylate |
InChI |
InChI=1S/C12H18N4O3/c1-12(2,3)19-11(18)15-5-8-4-14-16(7-10(13)17)9(8)6-15/h4H,5-7H2,1-3H3,(H2,13,17) |
InChI Key |
XDPWTVJTSWAECX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2=C(C1)N(N=C2)CC(=O)N |
Origin of Product |
United States |
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